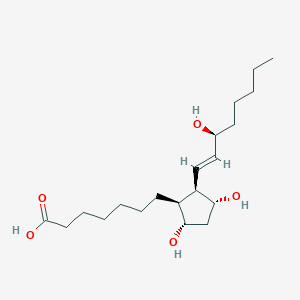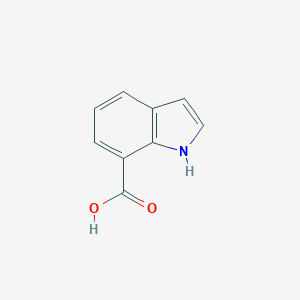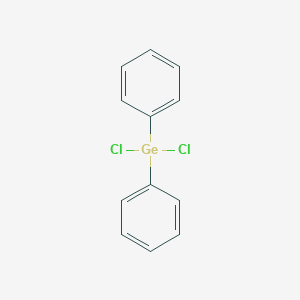
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane is an organosilicon compound with the molecular formula C15H25ClO3Si. It is characterized by the presence of a chloro-substituted phenylpropyl group attached to a triethoxysilane moiety. This compound is used in various chemical applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane typically involves the reaction of (3-chloro-2-phenylpropyl)chlorosilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(3−Chloro-2-phenylpropyl)chlorosilane+3C2H5OH→(3−Chloro-2-phenylpropyl)(triethoxy)silane+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of (3-chloro-2-phenylpropyl)trimethoxysilane with ethanol. The reaction is catalyzed by calcium oxide and carried out at elevated temperatures (110°C to 135°C) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The triethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Nucleophilic Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and siloxanes.
Oxidation: Oxidized derivatives of the phenylpropyl group.
Scientific Research Applications
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane involves the hydrolysis of the triethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and durability. The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
(3-Chloro-2-phenylpropyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Phenylpropyltriethoxysilane: Lacks the chloro substituent, resulting in different reactivity.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chloro group, leading to different applications.
Uniqueness: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane is unique due to the presence of both a chloro-substituted phenylpropyl group and triethoxy groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
10088-50-3 |
|---|---|
Molecular Formula |
C15H25ClO3Si |
Molecular Weight |
316.89 g/mol |
IUPAC Name |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
InChI Key |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
| 10088-50-3 | |
Synonyms |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)


